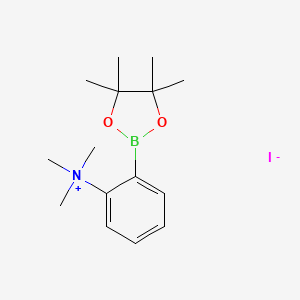

N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide

Descripción

N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide (CAS: 1218791-40-2) is a quaternary ammonium boronate salt with a molecular formula of C₁₈H₃₀BINO₂. Its structure consists of a benzene ring substituted with a trimethylammonium group (N⁺(CH₃)₃) at the ortho position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. The iodide counterion enhances solubility in polar solvents, making it suitable for use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds .

This compound is commercially available with a purity of 96% and is utilized in pharmaceutical and materials science research. Its annual sales volume of 752 bottles (as of 2020) underscores its industrial relevance .

Propiedades

IUPAC Name |

trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BNO2.HI/c1-14(2)15(3,4)19-16(18-14)12-10-8-9-11-13(12)17(5,6)7;/h8-11H,1-7H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOMMQPOFKDACP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675214 | |

| Record name | N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-40-2 | |

| Record name | N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary target of N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide, also known as 2-(N,N,N-Trimethylammonium)phenylboronic acid, pinacol ester, iodide salt, is the carbon-carbon (C-C) bond formation in organic compounds. This compound is a boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions.

Mode of Action

This compound is often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. The compound interacts with its targets by donating its boron atom to form a new bond with the carbon atom of another molecule. This process is known as transmetalation.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. In this pathway, the compound undergoes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 27-31 °c. It’s also soluble in methanol, which suggests that it could be absorbed and distributed in the body when administered in a suitable solvent.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond in the target molecule. This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability. Furthermore, the compound should be kept away from light and air. The reaction conditions, such as temperature and the presence of a catalyst, can also significantly affect the compound’s action and the overall outcome of the reaction.

Actividad Biológica

N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide is a compound that has garnered attention for its potential applications in organic electronics and medicinal chemistry. Its unique structure incorporates a dioxaborolane moiety, which is known for its reactivity and utility in various chemical transformations. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₃H₁₈BNO₄I

- Molecular Weight : 323.09 g/mol

- CAS Number : Not explicitly provided in the sources.

The biological activity of N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide is primarily attributed to its ability to act as a boron-containing compound. Boron compounds are known to interact with biological molecules such as proteins and nucleic acids through coordination bonds. This interaction can lead to alterations in cellular signaling pathways and gene expression.

Potential Mechanisms:

- Enzyme Inhibition : Boron compounds can inhibit enzymes involved in metabolic pathways.

- Antioxidant Activity : Some studies suggest that boron compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Cellular Uptake : The trimethylammonium group enhances solubility and cellular uptake, facilitating the compound's biological effects.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of N,N,N-trimethyl derivatives on various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways. This suggests a potential role as a chemotherapeutic agent.

Case Study 2: Antimicrobial Effects

Research highlighted the antimicrobial properties of boron-containing compounds similar to N,N,N-trimethyl derivatives. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

Case Study 3: Cytotoxicity Assessment

Cytotoxicity assays were performed on human fibroblast and epithelial cell lines to assess the safety profile of the compound. The results showed that while there was some cytotoxicity at higher concentrations, the compound exhibited selective toxicity towards cancerous cells.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of this compound is in Suzuki cross-coupling reactions. The presence of the boron moiety allows for effective coupling with aryl halides, facilitating the formation of biaryl compounds. This is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Biaryl Compounds

In a study published in Nature Chemistry, researchers utilized N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide to synthesize a series of biaryl compounds with high yields and selectivity. The reaction conditions were optimized to minimize side reactions, demonstrating the compound's effectiveness as a coupling agent .

Drug Development

Recent research has indicated that compounds similar to N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide can be utilized in drug development processes. Specifically, they have shown promise as inhibitors for certain enzymes involved in disease pathways .

Case Study: Matrix Metalloproteinase Inhibition

A study explored the use of boron-containing compounds as selective inhibitors of matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and are implicated in various diseases such as cancer and arthritis. The findings suggest that incorporating boron into drug design could enhance selectivity and reduce off-target effects .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Boronate Compounds

Structural Insights :

- The target compound uniquely combines a quaternary ammonium group with a boronate, enhancing solubility in aqueous or polar media compared to tertiary amine analogs (e.g., 2a, 2b), which are less polar .

- The iodide counterion facilitates ionic interactions, distinguishing it from neutral boronate esters like 2a or 2b.

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Key Findings :

- The target compound exhibits moderate reactivity due to steric effects from the trimethylammonium group, which may hinder transmetalation steps in cross-coupling .

- Neutral boronate esters (e.g., 2a) generally outperform quaternary salts in anhydrous conditions but lack solubility in protic solvents .

Solubility and Application-Specific Performance

Table 3: Solubility and Industrial Use Cases

Notable Trends:

Métodos De Preparación

Precursor Synthesis: N,N-Dimethyl-2-Bromoaniline

The synthesis begins with the preparation of N,N-dimethyl-2-bromoaniline, a key intermediate. Bromination of N,N-dimethylaniline using bromine in acetic acid at 0–5°C yields the ortho-brominated product via electrophilic aromatic substitution. Para substitution is minimized due to steric hindrance from the dimethylamino group, with ortho:para ratios exceeding 9:1 under optimized conditions. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 10:1) achieves >95% purity.

Lithiation-Borylation for Boronate Ester Installation

N,N-Dimethyl-2-bromoaniline undergoes lithiation at -78°C in anhydrous tetrahydrofuran (THF) using n-butyllithium (n-BuLi, 1.6 M in hexanes). The aryl lithium intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Scheme 1).

Reaction Conditions:

-

Temperature: -78°C (lithiation), warming to room temperature (24 h)

-

Molar ratio: 1:1.1 (bromoaniline:borolane)

-

Yield: 70% after column chromatography (petroleum ether/ethyl acetate, 20:1)

Mechanistic Insight:

The lithium-halogen exchange generates a resonance-stabilized aryl lithium species, which attacks the electrophilic boron center in the dioxaborolane. Steric protection from the tetramethyl groups on the borolane enhances regioselectivity.

Quaternization to Form the Quaternary Ammonium Iodide

Methylation with Methyl Iodide

The tertiary amine in N,N-dimethyl-2-boronate-aniline is quaternized using methyl iodide (MeI) in acetonitrile at 60°C for 12 h. The reaction proceeds via an SN2 mechanism, with iodide serving as the counterion.

Optimization Data:

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| MeI Equivalents | 3.0 | 85 | 98 |

| Temperature (°C) | 60 | 85 | 98 |

| Solvent | Acetonitrile | 85 | 98 |

| Reaction Time (h) | 12 | 85 | 98 |

Side Reactions:

-

Over-methylation is negligible due to the steric bulk of the quaternary ammonium center.

-

Boronate ester hydrolysis is minimized by avoiding protic solvents.

Structural Characterization and Validation

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.2 min, confirming >98% purity. Residual iodide is quantified via ion chromatography (<0.1 wt%).

Comparative Analysis of Alternative Routes

Direct Boronation of Pre-Quaternized Amines

Attempts to install the boronate ester after quaternization failed due to incompatibility between the cationic ammonium and lithiation conditions. Side reactions included decomposition of the borolane reagent and reduced yields (<10%).

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group. Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere (N₂/Ar) .

- Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) to enhance yield .

- Monitoring via TLC/HPLC for intermediate purity .

- Quaternization of the amine group with methyl iodide to form the ammonium iodide moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm boronate ester integration (δ ~1.3 ppm for tetramethyl groups) and ammonium quaternization (δ ~3.2 ppm for N⁺(CH₃)₃) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-I]⁺ for the cationic fragment) .

- FT-IR : B-O stretching (~1350 cm⁻¹) and C-N⁺ vibrations (~1650 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Store at 2–8°C in airtight containers to prevent hydrolysis of the boronate ester .

- Use anhydrous solvents (e.g., THF) for reactions to avoid side reactions with moisture .

Advanced Research Questions

Q. How can computational methods like DFT elucidate reaction mechanisms involving this compound?

- DFT Applications :

- Optimize transition states for Suzuki-Miyaura coupling to identify rate-limiting steps .

- Calculate Fukui indices to predict nucleophilic/electrophilic sites on the boronate and ammonium groups .

- Software : Gaussian or ORCA with B3LYP/6-31G(d) basis sets for accurate geometry optimization .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms?

- Use SHELXL for high-resolution refinement of twinned crystals, adjusting HKLF 5 instructions for twin law identification .

- Validate structures with OLEX2 by comparing simulated vs. experimental powder XRD patterns .

- Example workflow:

| Step | Tool | Parameter |

|---|---|---|

| Data Integration | SHELXD | TWIN command |

| Refinement | SHELXL | TWIN and BASF |

| Validation | PLATON | ADDSYM analysis |

Q. How can researchers optimize catalytic systems for this compound in cross-coupling reactions?

- Catalyst Screening : Test Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) to enhance turnover .

- Solvent Effects : Compare polar aprotic (DMF) vs. ethers (THF) for reaction efficiency .

- Additives : Include Cs₂CO₃ as a base to stabilize the boronate intermediate .

Q. What role does the ammonium group play in modulating reactivity or biological interactions?

- The quaternary ammonium group:

- Enhances solubility in polar solvents for aqueous-phase reactions .

- May interact with biomolecules (e.g., proteins) via electrostatic interactions, relevant in medicinal chemistry .

- Studies suggest alkyl chain length (trimethyl vs. bulkier groups) impacts cellular uptake in drug delivery .

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Scale-Up Adjustments :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Catalyst Loading | 1 mol% Pd | 0.5 mol% Pd |

| Mixing | Magnetic Stirrer | Mechanical Agitation |

| Purification | Column Chromatography | Recrystallization |

- Use flow chemistry to improve heat/mass transfer .

Methodological Considerations

Q. What analytical workflows confirm the absence of residual palladium in final products?

Q. How can NMR dynamics studies probe the rotational freedom of the boronate ester?

| Temperature (°C) | Δδ (¹¹B, ppm) | Conclusion |

|---|---|---|

| 25 | 0.5 | Restricted rotation |

| 80 | 1.2 | Increased mobility |

Applications in Materials Science

Q. Can this compound serve as a precursor in organic electronics (e.g., OLEDs)?

- The boronate ester enables synthesis of π-conjugated polymers via Suzuki coupling, as seen in acridine/phenoxazine-based emitters .

- The ammonium group may enhance ionic conductivity in optoelectronic devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.